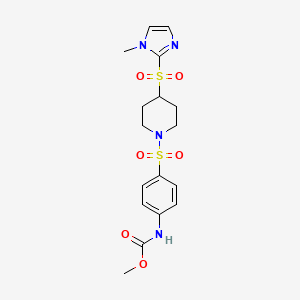

methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

This compound features a methyl carbamate group attached to a phenyl ring, which is further connected via dual sulfonyl bridges to a piperidine moiety and a 1-methyl-1H-imidazole heterocycle.

Properties

IUPAC Name |

methyl N-[4-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O6S2/c1-20-12-9-18-16(20)28(23,24)14-7-10-21(11-8-14)29(25,26)15-5-3-13(4-6-15)19-17(22)27-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAQMSKTTNVOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia, followed by methylation to introduce the 1-methyl group.

Synthesis of the piperidine derivative: Piperidine can be sulfonylated using sulfonyl chloride in the presence of a base.

Coupling reactions: The imidazole and piperidine derivatives are coupled through sulfonyl linkages.

Carbamate formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The sulfonyl groups can be reduced to thiols.

Substitution: The carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the imidazole ring.

Reduction: Thiol derivatives.

Substitution: Various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that imidazole derivatives, including methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, exhibit significant anticancer activity. These compounds modulate the activity of key proteins involved in cancer progression, such as kinesin spindle protein (KSP), making them potential candidates for cancer therapeutics .

Neuropharmacology

The compound's piperidine and imidazole moieties suggest potential applications in neuropharmacology. Studies on related compounds have shown that they can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Pharmacological Research

Mechanism of Action Studies

Investigations into the mechanism of action of this compound have revealed its ability to inhibit specific enzyme activities and receptor interactions. This makes it a valuable tool for elucidating biological pathways relevant to disease mechanisms .

Drug Development

The compound serves as a lead structure in drug development programs aimed at synthesizing more potent derivatives with improved pharmacokinetic profiles. Its sulfonamide group is particularly useful for modifying solubility and bioavailability properties of new drugs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl and carbamate groups can form hydrogen bonds or electrostatic interactions with amino acid residues, modulating the activity of the target protein.

Comparison with Similar Compounds

Research Implications

- Agrochemical Potential: The dual sulfonyl groups could enhance systemic mobility in plants, akin to sulfonylurea herbicides, but this remains speculative without empirical data.

- Pharmaceutical Relevance : The imidazole-piperidine scaffold resembles histamine receptor ligands, suggesting unexplored therapeutic applications .

Biological Activity

Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamide derivatives, characterized by a piperidine ring and an imidazole moiety. Its molecular formula is C16H20N4O5S2, and it has a molecular weight of 396.48 g/mol. The structural features include:

- Piperidine ring : Known for its role in various pharmacological activities.

- Imidazole group : Associated with antifungal and antibacterial properties.

- Sulfonamide functionality : Implicated in enzyme inhibition and antimicrobial activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that related sulfonamide compounds can inhibit tumor cell growth by inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. For instance, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) has shown significant effects on tumor cell proliferation and migration through the KEAP1-NRF2-GPX4 axis .

- Enzyme Inhibition : Sulfonamides are known to inhibit various enzymes, including carbonic anhydrase and urease. Compounds with similar structures have displayed strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections .

- Antimicrobial Activity : The imidazole and piperidine components may contribute to antibacterial properties, as seen in other related compounds that exhibit activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Case Studies

- Anti-Tumor Activity :

- Enzyme Inhibition Studies :

- Antibacterial Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential sulfonylation of piperidine and phenylcarbamate precursors. Key steps include:

- Sulfonylation : Reacting 1-methyl-1H-imidazole-2-sulfonyl chloride with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine.

- Second Sulfonylation : Coupling the intermediate with 4-nitrophenylcarbamate using coupling agents like EDCI/HOBt in anhydrous dichloromethane .

- Optimization : Adjust reaction temperature (e.g., 0°C to room temperature for exothermic steps) and stoichiometry (1:1.2 molar ratio for sulfonyl chloride) to minimize side products. Purity can be enhanced via recrystallization in ethanol/water (7:3 v/v) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Essential for verifying sulfonyl and carbamate linkages. Look for characteristic shifts: sulfonyl groups at δ 3.1–3.3 ppm (piperidine CH₂) and δ 7.8–8.1 ppm (aromatic protons) .

- IR Spectroscopy : Confirm sulfonyl (S=O stretches at 1150–1350 cm⁻¹) and carbamate (C=O at 1680–1720 cm⁻¹) functionalities .

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related sulfonyl-benzimidazoles .

Q. What chromatographic methods are validated for purity analysis of this compound?

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min. Monitor UV absorbance at 254 nm .

- System Suitability : Ensure resolution (R > 2.0) between the compound and impurities using tetrabutylammonium hydroxide-based mobile phases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different in vitro models for this compound?

- Assay Buffer Optimization : Use sodium 1-octanesulfonate buffer (pH 4.6) to stabilize sulfonyl groups during enzyme inhibition assays, as variations in pH and ionic strength can alter binding kinetics .

- Control for Off-Target Effects : Perform counter-screens against related enzymes (e.g., CYP isoforms) to rule out non-specific interactions. Reference compound PF-06683324 (a sulfonyl-containing kinase inhibitor) provides a benchmark for selectivity .

Q. What strategies are recommended for addressing poor solubility during in vitro bioactivity studies of sulfonyl-containing compounds like this one?

- Co-Solvent Systems : Use DMSO (≤1% v/v) combined with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility without disrupting assay integrity .

- Micellar Chromatography : Employ sodium dodecyl sulfate (SDS) in mobile phases to mimic physiological solubilization conditions during HPLC-based activity profiling .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to target enzymes?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonyl group and active-site residues (e.g., hydrogen bonding with histidine or lysine).

- ADME Prediction : Tools like SwissADME can forecast bioavailability, leveraging the compound’s topological polar surface area (TPSA ~110 Ų) and logP (~2.5) .

Q. What synthetic modifications to the piperidine or imidazole moieties could enhance the compound’s pharmacokinetic profile without compromising activity?

- Piperidine Substituents : Introduce methyl groups at the 3-position to reduce metabolic oxidation (CYP3A4 susceptibility) while maintaining sulfonamide geometry .

- Imidazole Optimization : Replace 1-methyl with 1-ethyl to improve BBB penetration (predicted via Molinspiration) while retaining H-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.